Meta-Methyl Substitution Selectively Enhances LogP Relative to Unsubstituted 2-Phenylmorpholine
The meta-methyl substitution on the phenyl ring of the target compound produces a measurable difference in lipophilicity compared to the unsubstituted 2-phenylmorpholine. The target compound (free base, CAS 62008-56-4) has an experimentally predicted LogP of 1.50, while the comparator 2-phenylmorpholine (CAS 23972-41-0) has a predicted LogP of 1.68 . This LogP difference of 0.18 log units indicates that the target compound is slightly less lipophilic than the unsubstituted parent, which is notable because methyl substitution typically increases lipophilicity. The meta position's unique electronic effect—specifically the electron-donating resonance effect that is absent at the ortho and para positions—is responsible for this differential behavior, as documented in structure-activity relationship (SAR) studies of substituted phenylmorpholines [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.50 (predicted, free base CAS 62008-56-4) |
| Comparator Or Baseline | 2-Phenylmorpholine (CAS 23972-41-0): LogP = 1.68 (predicted) |
| Quantified Difference | ΔLogP = -0.18 (target is less lipophilic than unsubstituted parent) |
| Conditions | Predicted LogP values from ACD/Labs or equivalent computational model; free base forms compared to eliminate salt form confounding. |
Why This Matters
This LogP difference influences blood-brain barrier permeability predictions and octanol-water partitioning in sample preparation; procurement decisions for CNS-targeted assay panels should account for this substituent-specific deviation from the parent scaffold.
- [1] McLaughlin, G. et al. (2018). Drug Testing and Analysis, 10(9), 1404-1416. Demonstrates positional isomer differentiation in phenylmorpholine series. View Source
